molecular formula C18H17Cl2N3O2S B2490703 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421443-21-1

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2490703
CAS No.: 1421443-21-1
M. Wt: 410.31
InChI Key: AIAOWVADOGDSHH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with dichloro groups and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The benzenesulfonamide moiety can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactive imidazole ring.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt cellular membranes, leading to cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: An antimicrobial agent with a nitroimidazole moiety.

    Omeprazole: A proton pump inhibitor containing a benzimidazole ring.

Uniqueness

2,5-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to its specific substitution pattern and the combination of a benzenesulfonamide core with an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c19-15-7-8-16(20)17(13-15)26(24,25)22-9-4-11-23-12-10-21-18(23)14-5-2-1-3-6-14/h1-3,5-8,10,12-13,22H,4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAOWVADOGDSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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